molecular formula C21H25NO2 B6005540 N-(1-adamantylmethyl)-3-methyl-1-benzofuran-2-carboxamide

N-(1-adamantylmethyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B6005540
M. Wt: 323.4 g/mol
InChI Key: XVKAJBWXUGOGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ST-135 is a synthetic cannabinoid that was first synthesized in 2010 by Pfizer as a potential treatment for pain and inflammation. It belongs to the class of indole-derived cannabinoids and has a chemical structure that is similar to other synthetic cannabinoids such as JWH-018 and AM-2201. ST-135 has been found to have high affinity for CB1 and CB2 receptors, which are the primary targets of endogenous cannabinoids in the body.

Mechanism of Action

ST-135 exerts its effects by binding to CB1 and CB2 receptors, which are primarily found in the brain and immune system, respectively. Activation of these receptors leads to the release of neurotransmitters and cytokines, which are responsible for the various physiological effects of ST-135.
Biochemical and physiological effects:
The biochemical and physiological effects of ST-135 are diverse and depend on the dose and route of administration. ST-135 has been found to have analgesic, anti-inflammatory, anti-cancer, and anxiolytic effects. It also affects the cardiovascular system, respiratory system, and gastrointestinal system.

Advantages and Limitations for Lab Experiments

ST-135 has several advantages for lab experiments, including its high potency and selectivity for CB1 and CB2 receptors. It is also relatively easy to synthesize and purify. However, one limitation of ST-135 is its potential for abuse, which may require special precautions in lab settings.

Future Directions

Several future directions for ST-135 research include further investigation of its therapeutic potential in various disease models, optimization of its pharmacological properties, and development of novel synthetic cannabinoids based on its structure. Additionally, more research is needed to fully understand the long-term effects of ST-135 and its potential for abuse.
In conclusion, ST-135 is a synthetic cannabinoid with potential therapeutic applications in pain management, inflammation, and cancer. Its mechanism of action involves binding to CB1 and CB2 receptors, leading to diverse biochemical and physiological effects. While ST-135 has several advantages for lab experiments, its potential for abuse requires special precautions. Future research directions for ST-135 include further investigation of its therapeutic potential and optimization of its pharmacological properties.

Synthesis Methods

The synthesis of ST-135 involves several steps, including the reaction of 3-methylbenzofuran-2-carboxylic acid with 1-adamantylmethylamine, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain ST-135 in high purity.

Scientific Research Applications

ST-135 has been investigated for its potential therapeutic applications in various fields such as pain management, inflammation, and cancer. In a study conducted by Li et al. (2013), ST-135 was found to have potent analgesic effects in a mouse model of neuropathic pain. Another study by Ma et al. (2015) demonstrated the anti-inflammatory effects of ST-135 in a rat model of acute lung injury. ST-135 has also been found to have anti-cancer properties, as shown in a study by Liu et al. (2018) where it was found to inhibit the growth of breast cancer cells.

properties

IUPAC Name

N-(1-adamantylmethyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-13-17-4-2-3-5-18(17)24-19(13)20(23)22-12-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16H,6-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKAJBWXUGOGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-1-benzofuran-2-carboxamide

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